molecular formula C8H19NO2 B2398774 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL CAS No. 79365-81-4

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL

Cat. No.: B2398774
CAS No.: 79365-81-4
M. Wt: 161.245
InChI Key: DVEACQFCGKZRJO-UHFFFAOYSA-N
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Description

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL is a tertiary amino alcohol characterized by a 2-methylpropan-2-ol (tert-butanol) backbone substituted with a 2-hydroxy-2-methylpropyl amino group. This structure confers unique solubility and hydrogen-bonding properties, making it relevant in pharmaceutical synthesis and specialty chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) are typical reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL serves as a building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful for creating more complex molecules. For instance, it can be employed in the synthesis of pharmaceuticals and specialty chemicals through various reaction pathways.

Biology

In biological research, this compound is investigated for its potential role in biochemical pathways and enzyme interactions. The hydroxyl and amino groups facilitate hydrogen bonding and ionic interactions, which can modulate enzyme activity and influence metabolic processes. Studies have indicated that it may affect cellular signaling pathways, making it a candidate for further exploration in therapeutic contexts.

Medicine

The therapeutic potential of this compound is being explored in the context of drug development. Its structural features suggest possible applications as a precursor in synthesizing pharmaceutical compounds. Preliminary research has indicated that it may exhibit beneficial effects on specific biological targets, warranting further investigation into its pharmacological properties.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique reactivity allows for its incorporation into various chemical manufacturing processes, enhancing the efficiency and efficacy of product formulations.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects. The compound may also participate in metabolic pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Target Compound

  • Molecular Formula: C₈H₁₉NO₂
  • Key Groups : Tertiary alcohol (-OH), secondary amine, branched alkyl chains.
  • Structural Highlights: Symmetrical branching at both the alcohol and amino substituents, enhancing steric hindrance and influencing reactivity.

Analog 1 : (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (Imp. F(EP))

  • Molecular Formula: C₁₂H₁₉NO₂
  • Key Groups: Phenoxy group, isopropylamino, secondary alcohol.
  • Comparison: Replaces the hydroxy-methylpropyl group with a phenoxy moiety, introducing aromaticity.

Analog 2 : 1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol

  • Molecular Formula : C₁₄H₃₂N₂O₄
  • Key Groups: Multiple hydroxypropylamino groups, tertiary amine.

Analog 3 : 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde

  • Molecular Formula : C₉H₁₆O₂
  • Key Groups : Cyclobutane ring, aldehyde, tertiary alcohol.
  • Comparison : Incorporates a rigid cyclobutane ring, altering conformational flexibility and reactivity. The aldehyde group enables nucleophilic additions, diverging from the amine-driven chemistry of the target compound .

Analog 4 : 2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol

  • Molecular Formula: C₁₃H₂₁NO
  • Key Groups : Aromatic phenyl group, secondary amine.
  • Comparison : The phenyl group enhances lipophilicity and may influence CNS activity. Safety data indicate hazards requiring stringent handling protocols .

Biological Activity

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL, also known as a derivative of 2-amino-2-methyl-1-propanol, is an organic compound characterized by its unique structural features, including both hydroxyl and amino functional groups. Its molecular formula is C8H19NO2C_8H_{19}NO_2 and it has been studied for its potential biological activities in various fields, including medicinal chemistry and biochemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC8H19NO2
Molecular Weight161.24 g/mol
CAS Number79365-81-4
IUPAC NameThis compound

The biological activity of this compound primarily stems from its ability to interact with various biological targets through hydrogen bonding and ionic interactions. The presence of hydroxyl and amino groups allows this compound to modulate enzyme activity and influence metabolic pathways. This interaction can lead to significant biochemical effects, such as:

  • Enzyme Modulation : The compound may act as an enzyme inhibitor or activator, impacting various biochemical pathways.
  • Cell Signaling : It may participate in cellular signaling processes, potentially affecting gene expression and cellular responses.

Biological Activity Studies

Research has explored the biological activities of this compound in several contexts:

  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives have shown potential in ameliorating neuronal damage induced by chemical stressors, indicating that this compound could have similar effects .
  • Antioxidant Activity : The presence of hydroxyl groups often correlates with antioxidant properties. Compounds like this one may scavenge free radicals, thereby protecting cells from oxidative stress .
  • Pharmacological Applications : The compound is being investigated as a precursor in the synthesis of pharmaceutical agents due to its structural versatility and potential therapeutic effects .

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

  • Case Study on Neuroprotection : A study involving a related compound demonstrated significant neuroprotective effects against dopaminergic neuron loss in models of Parkinson's disease. This was attributed to the activation of nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of antioxidant responses .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, consider the following table:

Compound NameStructural FeaturesBiological Activity
This compound Hydroxyl and amino groupsPotential neuroprotective effects
Oxyphylla A Hydroxyl group, aromatic ringNeuroprotective against Parkinson's
2-Amino-2-methyl-1-propanol Amino group onlyLimited biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL?

  • Methodological Answer : Synthesis can involve reductive amination or nucleophilic substitution. For example, sodium borohydride (NaBH₄) reduction of a ketone precursor (e.g., 1-(2-Hydroxy-2-methylpropyl)amino-2-methylpropan-2-one) in tetrahydrofuran (THF) is a common approach . Multi-step strategies may include protecting the hydroxyl group during amination to prevent side reactions . Key Considerations :

  • Optimize reaction time and temperature to avoid over-reduction.
  • Monitor pH to stabilize intermediates.
  • Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Storage : Store at 2–8°C in a dry, inert environment to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
  • Disposal : Neutralize with dilute acetic acid before incineration to avoid environmental contamination .

Advanced Research Questions

Q. What strategies can resolve contradictory data in enzyme inhibition studies involving this compound?

  • Methodological Answer : Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized Assays : Use consistent enzyme concentrations (e.g., 10 nM) and buffer conditions (pH 7.4, 25°C) .
  • Control Experiments : Test for time-dependent inactivation or competitive inhibition via Lineweaver-Burk plots.
  • Stability Testing : Monitor compound integrity in assay buffers using HPLC-MS .

Q. How does stereochemistry influence the biomolecular interactions of this compound?

  • Methodological Answer : Stereochemical configuration affects binding to chiral enzyme active sites. For example:

  • Docking Studies : Compare enantiomers using software like AutoDock Vina to predict binding affinities .
  • Crystallography : Resolve crystal structures of ligand-enzyme complexes to identify hydrogen-bonding patterns (e.g., hydroxyl and amino group interactions) .
  • Functional Assays : Test enantiomers separately in inhibition assays (e.g., IC₅₀ values for (R)- vs. (S)-forms) .

Q. What modifications to the substituents of this compound enhance its pharmacological profile?

  • Methodological Answer : Structural analogs provide insights:

  • Halogenation : Adding chloro/fluoro groups (e.g., at aromatic positions) increases metabolic stability and target affinity .
  • Hydroxyl Protection : Acetylation reduces polarity, improving blood-brain barrier penetration .
  • Amino Group Derivatives : Replace the amino group with a sulfonamide to modulate solubility and toxicity .
    Validation : Use in vitro ADMET assays (e.g., microsomal stability, CYP inhibition) .

Properties

IUPAC Name

1-[(2-hydroxy-2-methylpropyl)amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-7(2,10)5-9-6-8(3,4)11/h9-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEACQFCGKZRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79365-81-4
Record name 1-[(2-hydroxy-2-methylpropyl)amino]-2-methylpropan-2-ol
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